Quinazoline, 4-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-
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Overview
Description
Quinazoline, 4-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a 2-methylphenyl group and a 4-methyl-1-piperazinyl group attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 4-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the 2-methylphenyl and 4-methyl-1-piperazinyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 4-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinazoline, 4-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, which lacks the 2-methylphenyl and 4-methyl-1-piperazinyl groups.
4-(2-methylphenyl)quinazoline: A similar compound with only the 2-methylphenyl group attached.
2-(4-methyl-1-piperazinyl)quinazoline: A similar compound with only the 4-methyl-1-piperazinyl group attached.
Uniqueness
Quinazoline, 4-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)- is unique due to the presence of both the 2-methylphenyl and 4-methyl-1-piperazinyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs
Properties
CAS No. |
14005-56-2 |
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Molecular Formula |
C20H22N4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(2-methylphenyl)-2-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H22N4/c1-15-7-3-4-8-16(15)19-17-9-5-6-10-18(17)21-20(22-19)24-13-11-23(2)12-14-24/h3-10H,11-14H2,1-2H3 |
InChI Key |
LFAOKDNDTVBKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C |
Origin of Product |
United States |
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